H-D-Asn(Trt)-OH H-D-Asn(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 200192-49-0
VCID: VC0554757
InChI: InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol

H-D-Asn(Trt)-OH

CAS No.: 200192-49-0

Cat. No.: VC0554757

Molecular Formula: C23H22N2O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

H-D-Asn(Trt)-OH - 200192-49-0

Specification

CAS No. 200192-49-0
Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
IUPAC Name (2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1
Standard InChI Key BRRPJQYCERAMFI-HXUWFJFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N

Introduction

Chemical Properties of H-D-Asn(Trt)-OH

Molecular Structure and Formula

The molecular structure of H-D-Asn(Trt)-OH consists of an asparagine backbone with a trityl group attached to the amine side chain. The trityl group is a bulky aromatic moiety that stabilizes the compound during synthetic processes. The chemical formula C23H22N2O3C_{23}H_{22}N_{2}O_{3} reflects its composition, which includes carbon, hydrogen, nitrogen, and oxygen atoms .

Physical Properties

H-D-Asn(Trt)-OH appears as a white crystalline powder or solid. It has a melting point range of 201–204 °C . The compound is sparingly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in peptide synthesis .

Reactivity

The trityl group on H-D-Asn(Trt)-OH protects the amine side chain from undergoing dehydration or other side reactions during activation steps involving carbodiimide reagents. This protection ensures high yields and purity during peptide bond formation .

Synthesis of H-D-Asn(Trt)-OH

General Synthetic Route

The synthesis of H-D-Asn(Trt)-OH involves several steps designed to introduce the trityl protective group onto the asparagine molecule while preserving its functional groups for subsequent reactions.

  • Crystallization: N-Trityl-L-asparagine crystals are formed through controlled crystallization techniques.

  • Centrifugation: The crystals are separated from residual starting materials using centrifugation.

  • Purification: Residual synthetic by-products such as trifluoroacetic acid are removed through washing and extraction steps.

  • Drying: The purified N-Trityl-L-asparagine is dried to yield H-D-Asn(Trt)-OH with high purity .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, H-D-Asn(Trt)-OH is coupled to other amino acids on a solid resin support using standard coupling reagents like hydroxybenzotriazole (HOBt) or Oxyma Pure to facilitate peptide bond formation. After each coupling step, excess reagents are washed away, and the resin-bound peptide can be elongated by sequential addition of amino acids .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

H-D-Asn(Trt)-OH is extensively used in SPPS due to its ability to protect the amide side chain from side reactions during activation steps. This property ensures that peptides synthesized using this compound exhibit high purity and yield . The trityl group can be selectively removed under acidic conditions without affecting other protective groups on the peptide chain.

Prevention of Side Reactions

The trityl group prevents dehydration or racemization reactions that could compromise the integrity of peptides during synthesis. This feature is particularly important when using carbodiimide-based coupling reagents, which are prone to inducing side reactions .

Utility in Complex Peptide Synthesis

H-D-Asn(Trt)-OH facilitates the construction of complex peptides containing multiple functional groups or reactive sites. Its selective deprotection capability allows for precise control over reaction sequences, enabling the synthesis of peptides with intricate structures and functionalities .

Biological Implications

Antimicrobial Peptides

Peptides synthesized using H-D-Asn(Trt)-OH have been investigated for their antimicrobial properties. The presence of asparagine residues enhances interactions with microbial membranes, increasing their efficacy against bacterial strains.

Cancer Research

In cancer research, peptides containing asparagine residues have shown potential in modulating metabolic pathways critical for tumor growth. These peptides can inhibit cell proliferation by targeting specific proteins involved in cancer progression.

Neuroprotective Effects

Asparagine-containing peptides have also been studied for their neuroprotective properties. These peptides can modulate neurotransmitter systems and protect neurons from oxidative stress or excitotoxicity, offering potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

Compound NameProtective GroupUnique Features
H-D-Asn(Trt)-OHTritylRobust protection; requires harsher deprotection conditions compared to others.
H-D-Asn(Mtt)-OHMethyltritylAllows selective deprotection under mild acidic conditions; suitable for multi-step synthesis.
H-D-Asn(Fmoc)-OHFluorenylmethoxycarbonylEasy monitoring during synthesis; complex deprotection process .

This table highlights the advantages of using H-D-Asn(Trt)-OH over other derivatives like H-D-Asn(Mtt)-OH or H-D-Asn(Fmoc)-OH for specific applications.

Data Tables Supporting Research Findings

Table 1: Chemical Properties of H-D-Asn(Trt)-OH

PropertyValue
Molecular FormulaC23H22N2O3C_{23}H_{22}N_{2}O_{3}
Molecular Weight374.44 g/mol
Melting Point201–204 °C
SolubilitySoluble in DMSO/DMF
Storage Temperature-20°C to -80°C

Table 2: Comparison of Deprotection Conditions

Protective GroupDeprotection ReagentReaction TimeComments
TritylTFA~1–2 hoursRequires harsher conditions
MethyltritylMild Acids~30 minutesSelective deprotection
FmocPiperidine~15 minutesEasy monitoring via UV absorption

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